molecular formula C9H9BrClNO2 B8421395 Ethyl 3-(bromomethyl)-2-chloroisonicotinate

Ethyl 3-(bromomethyl)-2-chloroisonicotinate

Cat. No.: B8421395
M. Wt: 278.53 g/mol
InChI Key: DHXRFPOHHYZNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(bromomethyl)-2-chloroisonicotinate is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-2-chloropyridine-4-carboxylate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-4-12-8(11)7(6)5-10/h3-4H,2,5H2,1H3

InChI Key

DHXRFPOHHYZNJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-chloro-3-methylisonicotinate (4.0 g, 20.0 mmol), N-bromosuccinimide (3.7 g, 21.0 mmol), and dibenzoyl peroxide (0.49 g, 2.0 mmol) in carbon tetrachloride (50 mL) is heated at reflux temperature for 2 hours. After cooling to rt, the reaction mixture (suspension) is filtered through a pad of Celite™ (Celite Corporation), and washed with carbon tetrachloride. The filtrate is concentrated to give clear yellow oil. The residue is purified by column chromatography on silica gel eluting with n-hexane/EtOAc (10:1) to give 4.1 g (73% yield) of the title compound as a clear yellow liquid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

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